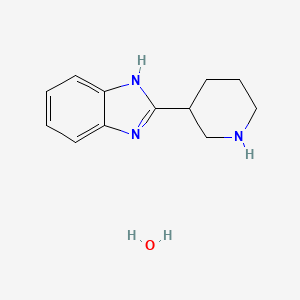

2-piperidin-3-yl-1H-benzimidazole hydrate

Description

Contextualization within Benzimidazole (B57391) and Piperidine (B6355638) Chemical Space as a Privileged Pharmacophore

In medicinal chemistry, the term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. nih.gov Both the benzimidazole and piperidine moieties individually hold this status, and their combination in a single molecule, such as 2-piperidin-3-yl-1H-benzimidazole, creates a scaffold of significant interest. nih.govmdpi.com

The benzimidazole ring system, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a versatile scaffold found in numerous FDA-approved drugs. nih.govresearchgate.net Its broad pharmacological significance is attributed to its physicochemical properties, including its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which allow for effective binding to various macromolecules. nih.gov Benzimidazole derivatives have demonstrated a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, antihypertensive, and antidiabetic properties. nih.govnih.gov

Similarly, the piperidine ring is one of the most important synthetic fragments in drug design and is present in a multitude of pharmaceuticals. mdpi.com The inclusion of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. researchgate.net

Historical Perspective on the Emergence of Benzimidazole-Piperidine Scaffolds in Research

The journey of benzimidazole in medicinal chemistry began to gain momentum in 1944 when it was suggested that its structural similarity to purines could elicit biological responses. researchgate.net This insight opened the door for extensive research into its derivatives. Over the decades, this has led to the development of numerous therapeutic agents for a variety of diseases. researchgate.net The first synthesis of benzimidazole itself was reported much earlier, and continuous advancements have led to more efficient and environmentally friendly synthetic methods. researchgate.net

The combination of benzimidazole with a piperidine ring is a more recent development, driven by the search for novel compounds with improved efficacy and target specificity. Researchers began creating hybrid molecules containing both scaffolds to explore new pharmacological potential. nih.gov This led to the synthesis and investigation of compounds like 2-piperidin-3-yl-1H-benzimidazole and its isomers, such as 2-(piperidin-4-yl)-1H-benzimidazole, for various therapeutic applications, including antihistaminic and antiallergic agents. google.comgoogle.com The exploration of these combined scaffolds is an active area of research, with numerous patents highlighting their value. researchgate.net

Overview of the Unique Structural Features of 2-piperidin-3-yl-1H-benzimidazole Hydrate (B1144303)

The chemical structure of 2-piperidin-3-yl-1H-benzimidazole consists of a piperidine ring attached to the 2-position of a benzimidazole nucleus. sigmaaldrich.com The "hydrate" designation indicates the presence of one or more water molecules integrated into the crystal structure of the solid compound.

Core Structure : The benzimidazole portion is a planar, aromatic system, providing a rigid anchor for molecular interactions. impactfactor.org It features two nitrogen atoms, one of which can act as a hydrogen bond donor and both as hydrogen bond acceptors, contributing to target binding. nih.gov

Piperidine Moiety : The piperidine ring is a saturated, six-membered heterocycle that adds a three-dimensional character to the molecule. mdpi.com Its conformational flexibility and the basicity of its nitrogen atom are key features influencing the molecule's pharmacokinetic and pharmacodynamic properties. The attachment at the 3-position of the piperidine ring creates a chiral center, meaning the compound can exist as different stereoisomers, which may have distinct biological activities. researchgate.netnih.gov

Chemical Properties : The anhydrous form of the compound has the empirical formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol . sigmaaldrich.com The hydrate form has a molecular formula of C₁₂H₁₇N₃O and a molecular weight of 219.29 g/mol . pharmaffiliates.com The combination of the aromatic benzimidazole and the aliphatic piperidine ring results in a molecule with a balance of lipophilic and hydrophilic characteristics.

| Property | Value |

| IUPAC Name | 2-piperidin-3-yl-1H-benzimidazole |

| Molecular Formula (Anhydrous) | C₁₂H₁₅N₃ sigmaaldrich.com |

| Molecular Weight (Anhydrous) | 201.27 g/mol sigmaaldrich.com |

| Molecular Formula (Hydrate) | C₁₂H₁₇N₃O pharmaffiliates.com |

| Molecular Weight (Hydrate) | 219.29 g/mol pharmaffiliates.com |

| InChI Key | LQZIJJKVPOTLRE-UHFFFAOYSA-N sigmaaldrich.com |

| CAS Number (Anhydrous) | 123771-23-3 sigmaaldrich.com |

Academic Significance and Broad Research Spectrum of 2-piperidin-3-yl-1H-benzimidazole Hydrate Derivatives

The academic and industrial interest in 2-piperidin-3-yl-1H-benzimidazole and its derivatives stems from their wide-ranging biological activities. Research has demonstrated that modifications to this core scaffold can lead to potent and selective agents for various therapeutic targets.

Derivatives of this scaffold have been extensively studied, particularly the isomeric 2-(piperidin-4-yl)-1H-benzimidazole structure. Research on these compounds has revealed significant potential in several areas:

Anti-inflammatory Activity : Two series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov Several compounds showed potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in cellular assays. nih.govresearchgate.net

Antihistamine Activity : The 2-(piperidin-3-yl)-1H-benzimidazole scaffold served as a lead structure in the development of selective H₁-antihistamines for potential use in treating insomnia. nih.gov Modifications aimed at reducing pKa or logP led to analogs with improved selectivity and central nervous system profiles. nih.gov

Renin Inhibition : Novel benzimidazole derivatives incorporating a 3,5-disubstituted piperidine ring were discovered as potent and orally bioavailable renin inhibitors for potential antihypertensive therapy. nih.gov

Antimicrobial Agents : While not specific to the 3-yl isomer, related benzimidazole-piperidine hybrids have been synthesized and shown to have anti-infective properties. nih.gov For instance, novel 1,2,3-triazole hybrids containing benzimidazole and piperidine moieties exhibited potent in vitro antibacterial and antifungal activity. nih.gov

The table below summarizes selected research findings on derivatives of the 2-piperidinyl-1H-benzimidazole scaffold.

| Derivative Class | Research Focus | Key Findings |

| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives | Anti-inflammatory | Exhibited potent inhibitory activity on nitric oxide (NO) and TNF-α production. nih.govresearchgate.net |

| 2-Morpholin- and 2-Thiomorpholin-2-yl-1H-benzimidazoles | H₁-Antihistamines (for insomnia) | Developed from a 2-(piperidin-3-yl)-1H-benzimidazole lead, these compounds showed improved selectivity and CNS profiles. nih.gov |

| Benzimidazole Derivatives with 3,5-disubstituted Piperidine | Renin Inhibitors | Discovered as potent and orally bioavailable renin inhibitors. nih.gov |

| Benzimidazole-Piperidine-1,2,3-triazole Hybrids | Anti-infective Agents | Showed excellent potent activity against various bacterial and fungal strains. nih.gov |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives | Antimicrobial Agents | Demonstrated good to moderate activity against Gram-positive and Gram-negative bacteria and different fungal species. arkat-usa.org |

Current Research Trends and Unexplored Avenues for this compound

Current research on benzimidazole-piperidine scaffolds is focused on rational drug design and lead optimization to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-based drug design (SBDD) and the modification of physicochemical properties are key strategies being employed. nih.gov For example, researchers are actively modifying the piperidine ring and the benzimidazole nucleus with various substituents to fine-tune the interaction with specific biological targets and improve oral bioavailability. nih.govnih.gov

Despite the extensive research, several avenues remain relatively unexplored for this compound and its derivatives. Given the broad spectrum of activity associated with the benzimidazole core, future research could investigate the potential of this specific scaffold in other therapeutic areas, such as:

Antiviral and Anticancer Research : Benzimidazole derivatives are well-known for their antiviral and anticancer properties. nih.govresearchgate.net Synthesizing and screening a library of 2-piperidin-3-yl-1H-benzimidazole analogs against various viruses and cancer cell lines could uncover new lead compounds.

Neurodegenerative Diseases : The ability of some derivatives to penetrate the central nervous system opens up possibilities for targeting neurological disorders. nih.gov Investigating their effects on targets relevant to diseases like Alzheimer's or Parkinson's could be a fruitful area of research.

Antiparasitic Agents : The benzimidazole scaffold is the basis for several antiparasitic drugs. impactfactor.org The potential of 2-piperidin-3-yl-1H-benzimidazole derivatives against various parasites, such as those causing malaria or leishmaniasis, warrants investigation. nih.gov

Targeting Specific Enzyme Families : The scaffold's ability to interact with a range of enzymes, such as kinases and proteases, suggests that screening against panels of these enzymes could identify novel inhibitors for various diseases.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-3-yl-1H-benzimidazole;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.H2O/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIMGGVLCFBTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=CC=CC=C3N2.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Piperidin 3 Yl 1h Benzimidazole Hydrate and Its Analogs

Established Synthetic Routes for the Core 2-piperidin-3-yl-1H-benzimidazole Hydrate (B1144303) Scaffold

The construction of the fundamental 2-piperidin-3-yl-1H-benzimidazole structure relies on a combination of well-established organic reactions. These routes typically involve the sequential or convergent assembly of the benzimidazole (B57391) and piperidine (B6355638) moieties.

Cyclocondensation Approaches to Benzimidazole Formation

A cornerstone of benzimidazole synthesis is the cyclocondensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative. semanticscholar.orgnih.govnih.govbeilstein-journals.orgrsc.org In the context of 2-piperidin-3-yl-1H-benzimidazole, this involves the reaction of o-phenylenediamine with piperidine-3-carboxylic acid or a suitable derivative. To prevent unwanted side reactions involving the secondary amine of the piperidine ring, it is often necessary to use a protecting group, such as the tert-butoxycarbonyl (Boc) group.

The general synthetic scheme can be depicted as follows:

Step 1: Protection of the Piperidine Nitrogen: Piperidine-3-carboxylic acid is reacted with a protecting agent, for example, di-tert-butyl dicarbonate (Boc)₂O, to yield N-Boc-piperidine-3-carboxylic acid.

Step 2: Cyclocondensation: The protected piperidine-3-carboxylic acid is then condensed with o-phenylenediamine. This reaction is typically acid-catalyzed and often requires elevated temperatures. Common acids used include polyphosphoric acid (PPA) or mineral acids like hydrochloric acid. researchgate.net The reaction proceeds through the formation of an amide intermediate, followed by intramolecular cyclization and dehydration to form the benzimidazole ring.

Step 3: Deprotection: The final step to obtain the core scaffold is the removal of the protecting group from the piperidine nitrogen. For the Boc group, this is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂). researchgate.net

A variety of catalysts have been explored to improve the efficiency and mildness of the cyclocondensation step. These include Lewis acids and solid acid catalysts. nih.govrsc.org

Introduction of the Piperidine Moiety via Coupling and Ring-Closing Reactions

An alternative strategy involves the pre-formation of the benzimidazole core, followed by the introduction of the piperidine moiety. This can be achieved through various coupling reactions. For instance, a 2-halobenzimidazole can be coupled with a suitable piperidine derivative.

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic structures, including piperidines. sciencepublishinggroup.com While not a direct method for coupling to a pre-formed benzimidazole, RCM is crucial in the synthesis of functionalized piperidine precursors that can then be used in the cyclocondensation reaction described above.

Hydrate Formation and Stabilization Mechanisms in Synthesis

The formation of 2-piperidin-3-yl-1H-benzimidazole hydrate occurs when the compound crystallizes from a solution containing water. Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. rsc.orgscispace.comeprajournals.combohrium.comniscpr.res.in The stability of a hydrate is dependent on factors such as temperature, relative humidity, and the presence of other solvents. nih.govrsc.org

The water molecules in a hydrate are typically held in place by hydrogen bonds with the host molecule. scispace.commdpi.com In the case of 2-piperidin-3-yl-1H-benzimidazole, the nitrogen atoms of both the benzimidazole and piperidine rings, as well as the N-H protons, can act as hydrogen bond donors and acceptors, facilitating the incorporation of water molecules into the crystal structure. The precise stoichiometry of the hydrate (e.g., monohydrate, dihydrate) will depend on the specific crystallization conditions.

Advanced and Sustainable Synthetic Strategies for this compound

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in the pharmaceutical industry. semanticscholar.orgeprajournals.comchemmethod.com This includes the synthesis of benzimidazole derivatives. bohrium.com

Catalyst Development and Mechanistic Studies for Enhanced Synthetic Efficiency

Research into new catalytic systems for benzimidazole synthesis aims to improve reaction rates, increase yields, and allow for milder reaction conditions. A wide array of catalysts has been investigated, including:

Nanoparticle Catalysts: Metal oxide nanoparticles, such as ZnO and Fe₂O₃, have shown high catalytic activity in the synthesis of 2-substituted benzimidazoles. nih.govnih.gov

Solid Acid Catalysts: Materials like alumina-sulfuric acid and ZrO₂–Al₂O₃ offer the advantages of being heterogeneous, allowing for easy separation and recycling. nih.gov

Lewis Acid Catalysts: Lanthanide triflates, such as Er(OTf)₃, have been shown to be effective and recyclable catalysts for these transformations. mdpi.com

Mechanistic studies of these catalyzed reactions often point to the activation of the carbonyl group of the carboxylic acid or aldehyde by the catalyst, which facilitates the initial nucleophilic attack by the o-phenylenediamine. semanticscholar.orgnih.govbeilstein-journals.org The catalyst can also play a role in promoting the subsequent cyclization and dehydration steps.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| ZnO Nanoparticles | Ball-milling, solvent-free | Short reaction times, high efficiency, recyclability | nih.gov |

| nano-Fe₂O₃ | Aqueous medium | High efficiency, recyclability | nih.gov |

| Alumina-Sulfuric Acid | Mild conditions | Heterogeneous, recyclable | nih.gov |

| Er(OTf)₃ | Water, room temperature | Recyclable, high yields | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce the environmental impact of manufacturing processes. eprajournals.combohrium.comchemmethod.com For the synthesis of this compound, this can involve several approaches:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ethanol, or polyethylene glycol (PEG). chemmethod.com

Catalyst-Free Reactions: Developing synthetic routes that can proceed efficiently without the need for a catalyst, thus avoiding the environmental and economic costs associated with catalyst use and removal. nih.gov

Energy Efficiency: Utilizing methods such as microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. chemmethod.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

The application of green chemistry principles not only leads to more sustainable processes but can also result in safer and more cost-effective manufacturing.

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents | Employing water or PEG as the reaction medium. | Synthesis of benzimidazoles in PEG-400. | chemmethod.com |

| Catalysis | Using recyclable heterogeneous catalysts. | Solid acid catalysts for cyclocondensation. | nih.gov |

| Energy Efficiency | Microwave-assisted synthesis. | Rapid synthesis of benzimidazoles under microwave irradiation. | chemmethod.com |

| Atom Economy | One-pot synthesis to minimize intermediate isolation and waste. | One-pot condensation of o-phenylenediamine and an aldehyde. | niscpr.res.in |

Microwave-Assisted and Flow Chemistry Applications

Modern synthetic techniques are increasingly being employed to enhance the efficiency, yield, and environmental footprint of chemical syntheses. For the production of this compound and its analogs, microwave-assisted synthesis and flow chemistry represent significant advancements over conventional methods. sciforum.net

Microwave-assisted synthesis is a powerful tool for accelerating organic reactions. sciforum.net The application of microwave radiation to the synthesis of benzimidazole derivatives has been shown to dramatically reduce reaction times from hours to minutes, while often increasing product yields. sciforum.net This technique is particularly effective for the condensation reaction between o-phenylenediamine precursors and carboxylic acids or their derivatives, a key step in forming the benzimidazole core. dergipark.org.tr The process is considered a "green chemistry" approach as it can sometimes be performed without a solvent, thereby reducing waste. sciforum.net For instance, a practical protocol for synthesizing benzimidazole derivatives involves the reaction of iminoester hydrochlorides with 4,5-dichloro-1,2-phenylenediamine under microwave irradiation, resulting in good yields and short reaction times. nih.gov Similarly, new series of benzimidazole derivatives containing a 1,2,4-triazole ring have been efficiently synthesized using microwave techniques, yielding pure products within minutes. nih.gov These methodologies highlight the potential for rapid and efficient production of a diverse library of analogs of this compound for further study.

Flow chemistry offers another advanced methodology for the synthesis of active pharmaceutical ingredients (APIs), including complex heterocyclic systems. nih.govjst.org.in This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. jst.org.in It provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency and safety. jst.org.in The synthesis of the drug Flibanserin, for example, was effectively achieved in a four-step continuous flow process that included a benzimidazole synthesis at high temperature. nih.gov This demonstrates the capability of flow systems to handle the conditions required for constructing the benzimidazole scaffold. The advantages of flow chemistry include the potential for automation, seamless multi-step synthesis without the isolation of intermediates, and easier scalability from laboratory to production levels. nih.govjst.org.in

| Synthetic Technique | Key Advantages | Typical Reaction Time | Relevance to Benzimidazole Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, potential for solvent-free reactions. sciforum.net | Minutes sciforum.netnih.gov | Accelerates the key condensation step for forming the benzimidazole ring. dergipark.org.tr |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety and scalability, potential for automation. jst.org.in | Continuous process, residence time can be seconds to minutes. nih.gov | Enables multi-step, automated synthesis of complex APIs containing the benzimidazole core. nih.gov |

Derivatization and Functionalization Strategies for this compound Analogs

Chemical Modification of the Piperidine Ring for Structure-Activity Relationship Studies

The piperidine ring is a common structural motif in pharmaceuticals and offers multiple points for chemical modification to probe structure-activity relationships (SAR). nih.govijnrd.org In the context of 2-piperidin-3-yl-1H-benzimidazole analogs, modifications to the piperidine nitrogen have been a key focus. For a series of these compounds developed as H1-antihistamines, the piperidine amine was functionalized with various substituents to evaluate the impact on potency and selectivity. nih.gov

Systematic exploration of the piperidine moiety is crucial for optimizing properties like bioavailability. nih.gov For example, in a different series of benzimidazole derivatives, optimization of a 3,5-disubstituted piperidine ring was undertaken to improve the pharmacokinetic profile. nih.gov The structural features of the piperidine ring are considered important for an array of bioactivities, and even small modifications can significantly enhance or diminish the desired biological effects. nih.gov

| Modification Site | Example Substituents | Observed Effect on Activity/Properties |

| Piperidine Nitrogen | Alkyl groups, amides, carbamates | Modulates potency and selectivity for specific biological targets. nih.gov |

| Piperidine Ring Carbon | Introduction of additional functional groups | Can be used to alter physicochemical properties and improve pharmacokinetics. nih.gov |

Substitution Patterns and Heterocyclic Fusion on the Benzimidazole Moiety

The benzimidazole nucleus is a "privileged scaffold" in medicinal chemistry, and its decoration with different substituents is a primary strategy for modulating biological activity. nih.govresearchgate.net SAR analysis indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly influence the therapeutic properties of the resulting analogs. nih.gov

Manipulation of the N1 substituent on the benzimidazole ring has been shown to modulate activity against specific targets, such as the hERG channel, which is a critical consideration in drug safety. nih.gov However, this approach can also impact central nervous system (CNS) exposure. nih.gov Aromatic and heteroaromatic substitutions on the main benzimidazole core are also widely explored. For instance, the synthesis of benzimidazole derivatives bearing a 1,2,4-triazole ring illustrates a strategy of attaching other heterocyclic systems to the core scaffold to access new chemical space and biological activities. nih.gov Fusing another heterocyclic ring to the benzimidazole system can also lead to novel structures with distinct pharmacological profiles. nih.gov

| Modification Site | Type of Modification | Example | Impact |

| N1 Position | Alkylation, Arylation | N1-substituted benzimidazoles nih.gov | Can modulate hERG activity and CNS penetration. nih.gov |

| C5/C6 Positions | Halogenation, Alkylation | 5-chloro or 6-methyl derivatives researchgate.net | Influences antibacterial potency. researchgate.net |

| C2 Position | Heterocyclic Attachment | Attachment of a 1,2,4-triazole ring nih.gov | Creates novel compounds with potential antioxidant activity. nih.gov |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced design strategies used to discover novel compounds with improved properties while retaining the key interactions of a known pharmacophore. The benzimidazole ring itself is considered an isostere of natural nucleotides, which allows it to interact readily with various biological macromolecules. researchgate.net

A straightforward example of bioisosteric replacement involves altering the point of attachment of a substituent. For instance, moving the benzimidazole group from the 3-position to the 4-position of the piperidine ring results in 2-(piperidin-4-yl)-1H-benzimidazole analogs, which have been investigated for different therapeutic applications like antihistaminic activity. google.com This subtle change in connectivity can lead to significant differences in the compound's biological profile.

More significant scaffold modifications can also be beneficial. A series of 2-(3-aminopiperidine)-benzimidazoles was identified that showed improved selectivity over a previously developed 2-aminobenzimidazole series. nih.gov This change, replacing a simpler amino-linker with a more complex aminopiperidine structure, represents a successful scaffold modification strategy to enhance the drug-like properties of the lead compounds. nih.gov

Advanced Spectroscopic and Diffractional Characterization Techniques for 2 Piperidin 3 Yl 1h Benzimidazole Hydrate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the chemical structure and conformational dynamics of molecules like 2-piperidin-3-yl-1H-benzimidazole hydrate (B1144303) in solution.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

While specific NMR spectra for 2-piperidin-3-yl-1H-benzimidazole hydrate are not published, its structural assignment would be achieved using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments. These techniques are routinely used to characterize complex heterocyclic systems. ugm.ac.idresearchgate.net

¹H NMR: A standard ¹H NMR spectrum would provide initial information on the number of different proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating adjacent protons). Protons on the benzimidazole (B57391) ring would typically appear in the aromatic region (approx. 7.0-8.0 ppm), while the piperidine (B6355638) ring protons would be found in the aliphatic region (approx. 1.5-4.0 ppm). rsc.org

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, providing complementary information to the ¹H NMR.

2D NMR: To definitively assign each proton and carbon signal and establish connectivity, several 2D NMR techniques would be essential:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons within the piperidine and benzimidazole rings. For instance, it would trace the sequence of CH-CH₂ groups within the piperidine moiety. ugm.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of a carbon signal based on its attached proton's signal. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the piperidine and benzimidazole fragments, for example, by showing a correlation between the piperidine H3 proton and the benzimidazole C2 carbon. ugm.ac.id

The data obtained from these experiments would be compiled to build a complete and unambiguous structural map of the molecule, as demonstrated in studies of similarly complex benzimidazole derivatives. ugm.ac.id

Dynamic NMR for Conformational Studies of this compound

The piperidine ring is not planar and exists in a dynamic equilibrium of different conformations, most commonly a chair form. Dynamic NMR (DNMR) spectroscopy is the primary method for investigating such conformational changes. orientjchem.org

In the case of 2-piperidin-3-yl-1H-benzimidazole, the piperidine ring can undergo a ring-flip, interconverting axial and equatorial positions of its substituents. At room temperature, this process might be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

By lowering the temperature of the NMR experiment, this ring-flip can be slowed. At a sufficiently low temperature (the coalescence temperature), the signals for the distinct axial and equatorial protons would broaden and then resolve into separate signals. Analyzing these temperature-dependent spectral changes allows for the calculation of the energy barrier (ΔG‡) for the conformational inversion. This type of analysis provides critical insight into the molecule's flexibility and the steric and electronic influences on its preferred shape in solution.

Mass Spectrometry (MS) Applications in Structural Confirmation and Impurity Profiling Research

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, confirming the molecular weight of a compound and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which is crucial for determining its elemental composition. For the anhydrous form of 2-piperidin-3-yl-1H-benzimidazole, the molecular formula is C₁₂H₁₅N₃. nih.gov An HRMS instrument, such as a Time-of-Flight (ToF) or Orbitrap analyzer, could measure the mass of the protonated molecule [M+H]⁺ with very high precision (typically to four or more decimal places).

This precise mass measurement allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass. For the hydrate form, HRMS could potentially identify the molecule with one or more associated water molecules, further confirming the nature of the sample.

| Property | Value for C₁₂H₁₅N₃ |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol nih.gov |

| Exact Mass | 201.1266 Da nih.gov |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is used to analyze the fragmentation patterns of a selected ion, providing valuable structural information. In an MS/MS experiment, the parent ion (e.g., the protonated molecule [M+H]⁺ of 2-piperidin-3-yl-1H-benzimidazole) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

While specific fragmentation data for the 3-yl isomer is unavailable, studies on related benzimidazole derivatives show characteristic fragmentation pathways. orientjchem.orgresearchgate.net For 2-piperidin-3-yl-1H-benzimidazole, fragmentation would likely involve:

Cleavage of the Piperidine Ring: The piperidine ring could undergo ring-opening or fragmentation, leading to characteristic losses of small neutral molecules.

Loss of the Piperidine Moiety: Cleavage of the C-C bond between the two rings could result in an ion corresponding to the benzimidazole core.

Fragmentation of the Benzimidazole Core: The stable benzimidazole ring itself can fragment under higher energy conditions, producing characteristic ions. nist.gov

By analyzing these fragmentation patterns, researchers can confirm the connectivity of the piperidine and benzimidazole rings and distinguish it from isomers, such as the 2-piperidin-4-yl derivative, which would be expected to produce a different set of fragment ions. nih.govnih.gov

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure of this compound

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A single-crystal X-ray diffraction study of this compound would provide a wealth of information that is unattainable by other techniques.

Although a crystal structure for this specific hydrate has not been published, analysis of related benzimidazole structures provides a clear picture of the expected results. chemicalbook.com The study would yield:

Unambiguous Molecular Structure: Confirmation of the atomic connectivity, including the 3-position linkage of the piperidine ring.

Solid-State Conformation: The precise conformation of the piperidine ring (e.g., chair) and the relative orientation of the piperidine and benzimidazole rings would be determined.

Bond Lengths and Angles: High-precision measurements of all bond lengths and angles provide insight into the electronic structure of the molecule.

Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules pack together in the crystal lattice. For a hydrate, this is particularly important as it would show the extensive hydrogen-bonding network involving the water molecules, the N-H groups of the benzimidazole and piperidine rings, and the nitrogen atoms of the imidazole (B134444) ring. These interactions are critical in defining the stability and physical properties of the crystalline solid. Studies on hydrated analogues of similar compounds have highlighted the importance of these extensive hydrogen-bonding networks. rsc.org

The typical data generated from such a study is summarized in a crystallographic information file (CIF), which includes the parameters shown in the table below.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules in the unit cell. |

| Hydrogen Bonding Geometry | Distances and angles of N-H···O, O-H···N, and other hydrogen bonds. |

| π-π Stacking Interactions | Distances and geometry of interactions between aromatic rings. |

This comprehensive solid-state data is fundamental for understanding the material's properties and for computational modeling studies.

Crystal Packing and Intermolecular Interactions

The crystal structure of this compound is anticipated to be heavily influenced by a network of hydrogen bonds. In related benzimidazole derivatives, the nitrogen atoms of the imidazole ring and the piperidine ring, along with the N-H group of the benzimidazole, are active participants in forming these crucial intermolecular interactions. The presence of water molecules in the hydrate form introduces additional hydrogen bond donors and acceptors, leading to a more complex and potentially more stable crystal lattice.

Polymorphism and Hydrate Stability Research

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study for pharmaceutical compounds as different polymorphs can exhibit varying physical and chemical properties. For benzimidazole derivatives, polymorphism has been observed and is often related to conformational differences in the substituent groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and intermolecular interactions within a molecule. For this compound, these techniques can be used to identify characteristic vibrational modes and to probe the strength and nature of the hydrogen bonding network.

In the FT-IR spectrum of related benzimidazole compounds, the N-H stretching vibration of the benzimidazole ring typically appears in the region of 3500–3000 cm⁻¹. The presence of strong intermolecular hydrogen bonding, particularly in the hydrate form, would be expected to cause a broadening and a shift to lower wavenumbers for this band. The C=N and C=C stretching vibrations of the benzimidazole ring are generally observed in the 1660–1450 cm⁻¹ region. The piperidine ring will exhibit characteristic C-H stretching vibrations, as well as bending and rocking modes at lower frequencies. The presence of water molecules in the hydrate will be evidenced by a broad O-H stretching band, typically in the 3600-3200 cm⁻¹ region, and H-O-H bending vibrations around 1650 cm⁻¹.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the benzimidazole moiety are often strong in the Raman spectrum. By comparing the vibrational spectra of the hydrate with the anhydrous form, it is possible to identify the vibrational modes associated with the water molecules and to deduce the effects of hydration on the molecular structure and bonding.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Notes |

| Benzimidazole N-H | Stretching | 3200-3000 | Broadened and shifted to lower frequency due to hydrogen bonding. |

| Water O-H | Stretching | 3600-3200 | Broad band indicative of hydrogen-bonded water. |

| Aromatic C-H | Stretching | 3100-3000 | Characteristic of the benzimidazole ring. |

| Aliphatic C-H | Stretching | 3000-2850 | Associated with the piperidine ring. |

| C=N / C=C | Stretching | 1660-1450 | Vibrations of the benzimidazole ring. |

| Water H-O-H | Bending | ~1650 | Characteristic bending mode of water. |

| N-H | Bending | 1600-1500 | In-plane and out-of-plane bending modes. |

Note: These are predicted ranges based on data from analogous compounds. Actual values may vary.

Thermal Analysis (TGA, DTA) in Solid-State Characterization of this compound

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for characterizing the solid-state properties of hydrated compounds, including their thermal stability and dehydration processes.

For this compound, TGA would be employed to determine the temperature at which the water of hydration is lost. A typical TGA curve for a hydrate shows a weight loss step corresponding to the removal of water molecules. The temperature range of this weight loss provides information on the strength of the water binding within the crystal lattice. The stoichiometry of the hydrate (i.e., the number of water molecules per molecule of the compound) can be calculated from the percentage of weight loss.

DTA, often performed concurrently with TGA, measures the difference in temperature between the sample and a reference material as a function of temperature. The DTA curve will show endothermic or exothermic peaks corresponding to thermal events. The dehydration of a hydrate is typically an endothermic process, and a corresponding endothermic peak would be observed in the DTA curve at the temperature of water loss. Following dehydration, further heating may lead to melting and eventually decomposition of the anhydrous compound, which would be indicated by additional peaks in the DTA curve and significant weight loss in the TGA curve. The thermal stability of the anhydrous form can thus also be assessed.

Table 2: Expected Thermal Events for this compound

| Thermal Event | Technique | Expected Observation | Information Gained |

| Dehydration | TGA | Weight loss corresponding to water molecules. | Stoichiometry of the hydrate, strength of water binding. |

| DTA | Endothermic peak. | Temperature of dehydration. | |

| Melting | DTA | Endothermic peak. | Melting point of the anhydrous compound. |

| Decomposition | TGA | Significant weight loss. | Onset temperature of decomposition, thermal stability. |

| DTA | Exothermic or endothermic peaks. | Nature of decomposition process. |

Note: The specific temperatures for these events are not available in the public domain and would require experimental determination.

Computational and Theoretical Chemistry Studies of 2 Piperidin 3 Yl 1h Benzimidazole Hydrate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic structure and molecular orbitals of 2-piperidin-3-yl-1H-benzimidazole hydrate (B1144303). These calculations provide a deep understanding of the molecule's intrinsic properties, such as its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT studies on benzimidazole (B57391) derivatives focus on understanding their stability and reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciencepublishinggroup.comresearchgate.netresearchgate.net

The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. sciencepublishinggroup.comresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Theoretical studies on related benzimidazole compounds have shown that different conformers can exhibit varying stability. sciencepublishinggroup.comresearchgate.net For instance, calculations of Gibbs free energy can identify the most stable conformer of a molecule in different phases (gas and solvent). sciencepublishinggroup.comresearchgate.net For 2-piperidin-3-yl-1H-benzimidazole hydrate, DFT calculations would be essential to determine its most stable geometric configuration and to predict its reactivity profile based on global reactivity descriptors derived from HOMO and LUMO energies.

Table 1: Key Parameters from DFT Studies on Benzimidazole Derivatives

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO. | A larger gap implies greater stability and lower chemical reactivity. researchgate.net |

| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. | The conformer with the lowest Gibbs free energy is the most stable. sciencepublishinggroup.com |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a system. | Influences solubility and intermolecular interactions. |

This table is illustrative and based on typical DFT studies of benzimidazole compounds.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of the electronic structure. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking other methods and for obtaining precise characterizations of molecular properties. For a molecule like this compound, these high-level calculations could be used to accurately determine its geometry, vibrational frequencies, and electronic transition energies, providing a detailed picture of its quantum mechanical nature.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow researchers to study the conformational landscape and behavior of this compound in a simulated environment, such as in solution, providing insights that are difficult to obtain through static calculations alone. researchgate.netnih.govrsc.org

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding water molecules. These simulations can show how the solvent affects the molecule's conformational preferences and dynamics. Understanding the behavior of the compound in an aqueous environment is critical, as biological systems are predominantly water-based. The "hydrate" part of the name indicates that water molecules are part of the crystal structure, and MD simulations can help to understand the role of these water molecules in the compound's stability and solubility.

Docking Studies and Virtual Screening Methodologies for Potential Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.gov This method is widely used in drug discovery to identify potential biological targets for a given compound. nih.gov

Virtual screening involves the use of computational methods to screen large libraries of compounds against a biological target. nih.govnih.gov For 2-piperidin-3-yl-1H-benzimidazole, docking studies can be performed against various known protein structures to identify potential targets. The docking process generates a "docking score," which estimates the binding affinity between the ligand and the target protein. nih.govnih.gov Compounds with favorable docking scores are then selected for further experimental validation. nih.govnih.gov

Docking studies on benzimidazole derivatives have successfully identified their potential to interact with various enzymes and receptors. researchgate.netnih.govimpactfactor.org For instance, studies have shown that the benzimidazole nucleus can form key hydrogen bonds and hydrophobic interactions within the active sites of target proteins. nih.gov These computational approaches accelerate the process of drug discovery by prioritizing compounds and potential targets for further investigation. nih.gov

Table 2: Example of Docking Study Results for a Benzimidazole Derivative

| Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Triosephosphate Isomerase | 2P8S | -9.0 to -10.8 | GLU205, PHE357, HIS740 | Electrostatic, Hydrogen Bond, Hydrophobic |

| Carbonic Anhydrase I | - | - | - | Non-competitive inhibition |

This table is a composite example based on docking studies of various benzimidazole derivatives against different targets. nih.govnih.govnih.govnih.govmdpi.com

Predictive Modeling for Structure-Activity Relationships (SAR)

Predictive modeling for the structure-activity relationships (SAR) of 2-(piperidin-3-yl)-1H-benzimidazole derivatives has been a key area of investigation, particularly in the context of their activity as H1-antihistamines with central nervous system (CNS) penetration. These studies have systematically explored how modifications to different parts of the molecule influence its potency and selectivity.

A series of 2-(3-aminopiperidine)-benzimidazoles were identified as selective H1-antihistamines. nih.gov The core structure consists of a benzimidazole ring system linked to a piperidine (B6355638) ring at the 2-position. Key modifications have been focused on the piperidine nitrogen, the benzimidazole N1 position, and the benzimidazole ring itself.

Manipulation of the benzimidazole N1 substituent has been shown to modulate hERG (human Ether-à-go-go-Related Gene) activity, a critical factor in assessing cardiac safety. nih.gov However, this approach often leads to a reduction in CNS exposure for the more selective compounds. nih.gov For instance, the introduction of various substituents at the N1 position of the benzimidazole nucleus has been explored to understand its impact on H1 receptor affinity and selectivity over the hERG channel.

The piperidine moiety is also a critical determinant of activity. Lead optimization studies have involved the attachment of polar substituents to the piperidine nitrogen or the incorporation of heteroatoms into the piperidine ring to reduce pKa and/or logP, thereby improving selectivity and CNS profiles.

The following table summarizes the structure-activity relationships for a series of 2-(piperidin-3-yl)-1H-benzimidazole derivatives, highlighting the impact of substitutions on H1 receptor binding affinity and hERG inhibition.

Table 1: Structure-Activity Relationship Data for 2-(piperidin-3-yl)-1H-benzimidazole Derivatives

| Compound ID | N1-Substituent | R-group on Piperidine Nitrogen | H1 Ki (nM) | hERG IC50 (µM) |

|---|---|---|---|---|

| 1a | H | H | 1.5 | 3.2 |

| 1b | CH3 | H | 2.1 | 2.5 |

| 1c | CH2CH3 | H | 3.0 | 4.1 |

| 2a | H | CH3 | 1.8 | >10 |

| 2b | H | CH2CH2OH | 4.5 | >30 |

| 2c | H | C(O)CH3 | 10.2 | >30 |

Pharmacophore Modeling of this compound Derivatives

While specific pharmacophore models for this compound are not extensively documented in the public domain, pharmacophore modeling for the broader class of H1-antihistamines, which includes the benzimidazole scaffold, provides valuable insights into the essential structural features required for potent activity. These models are computationally generated hypotheses that define the spatial arrangement of key chemical features necessary for a molecule to interact with the H1 receptor.

A typical pharmacophore model for an H1-antihistamine consists of several key features:

Aromatic/Hydrophobic Region: This feature often corresponds to the benzimidazole ring system, which engages in hydrophobic interactions within the receptor binding pocket.

Hydrogen Bond Acceptor/Donor: These features can be present on the benzimidazole or piperidine rings and are crucial for forming hydrogen bonds with specific amino acid residues in the receptor.

Positive Ionizable Feature: The basic nitrogen atom in the piperidine ring is typically protonated at physiological pH, forming a positive ionizable feature that interacts with negatively charged residues in the receptor, such as aspartate.

One study on a diverse set of H1-antihistamines identified a five-feature pharmacophore model that included two aromatic rings, one hydrophobic region, one positive ionizable feature, and one hydrogen bond acceptor. The distances between these features are critical for proper alignment and binding within the H1 receptor active site.

Table 2: Common Pharmacophore Features for H1-Antihistamines

| Pharmacophoric Feature | Corresponding Chemical Moiety | Putative Interaction |

|---|---|---|

| Aromatic/Hydrophobic | Benzimidazole ring | Hydrophobic interaction, π-π stacking |

| Positive Ionizable | Protonated piperidine nitrogen | Ionic interaction with acidic residues (e.g., Asp) |

| Hydrogen Bond Acceptor | Nitrogen atoms in the benzimidazole ring | Hydrogen bonding with receptor residues |

| Hydrogen Bond Donor | N-H group on the benzimidazole ring | Hydrogen bonding with receptor residues |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate variations in the chemical structure of a series of compounds to their biological activity. These models often use a variety of molecular descriptors, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by logP.

In a 3D-QSAR study on a large dataset of 129 H1-antihistamines, including benzimidazole derivatives, a Comparative Molecular Similarity Indices Analysis (CoMSIA) model was developed. This model demonstrated good predictive power for the bioactivities of new compounds. The contour maps generated from this model highlighted the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties were favorable or unfavorable for activity.

For instance, the model might indicate that a bulky, electropositive substituent at a particular position on the benzimidazole ring would enhance binding affinity, while a hydrophilic group in another region would be detrimental. These findings provide a rational basis for the design of novel and more potent H1-antihistamines.

Table 3: Key Molecular Descriptors in QSAR Models of Benzimidazole-based H1-Antihistamines

| Descriptor Type | Example Descriptor | Influence on H1-Antihistaminic Activity |

|---|---|---|

| Hydrophobic | LogP | A balanced lipophilicity is crucial for both receptor binding and CNS penetration. |

| Steric | Molar Refractivity (MR) | The size and shape of substituents on the benzimidazole and piperidine rings can significantly impact binding affinity. |

| Electronic | Dipole Moment | The distribution of charge within the molecule affects its interaction with the polar environment of the receptor binding site. |

| Topological | Wiener Index | Describes the branching of the molecule, which can influence its fit within the binding pocket. |

Structure Activity Relationship Sar Studies and Rational Design of 2 Piperidin 3 Yl 1h Benzimidazole Hydrate Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

In the development of selective H₁-antihistamines for insomnia, a series of 2-(3-aminopiperidine)-benzimidazoles were investigated. researchgate.netnih.govmedchemexpress.cn Researchers found that manipulating the substituent at the N1 position of the benzimidazole (B57391) ring could modulate activity at the hERG (human Ether-à-go-go-Related Gene) channel, a key factor in cardiac safety. researchgate.netnih.gov However, this approach often led to a decrease in central nervous system (CNS) exposure for the more selective compounds. researchgate.netnih.gov This highlights a common challenge in drug design where improving one property (e.g., selectivity) can negatively impact another (e.g., bioavailability in the target organ).

Further studies on related benzimidazole derivatives have shown that substitutions at the C2, C5, and C6 positions of the benzimidazole nucleus also greatly influence activity. nih.govresearchgate.net For instance, the introduction of lipophilic (fat-soluble) moieties at positions 5 and 6 was found to enhance PPARγ activation. researchgate.net The versatility of the benzimidazole scaffold allows for modifications that can lead to a wide range of biological activities, from antimicrobial and antiviral to anti-inflammatory and anticancer effects. researchgate.netresearchgate.netindexcopernicus.com

Positional isomerism, where substituents are placed at different positions on the molecular scaffold, can have a profound effect on how a molecule is recognized by its biological target. This is because the specific location of a functional group dictates the molecule's three-dimensional shape and the presentation of key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

In a study on symmetric bis-2-(n-pyridyl)-1H-benzimidazoles, which share the benzimidazole core, the position of the nitrogen atom in the pyridine ring (ortho, meta, or para) significantly affected the molecule's DNA binding affinity. nih.gov The meta- and para-isomers showed much higher binding affinities compared to the ortho-isomer. nih.gov Computational analysis revealed that the ortho-isomer was conformationally more rigid due to an intramolecular hydrogen bond, which likely hindered its ability to adopt the optimal conformation for DNA binding. nih.gov While not directly studying 2-piperidin-3-yl-1H-benzimidazole, this research underscores the principle that the precise positioning of substituents is critical for effective molecular recognition.

Similarly, research on benzimidazole derivatives as PPARγ agonists focused on the importance of positions 5 and 6 of the benzimidazole core. researchgate.net The placement of various functional groups at these positions was shown to be essential for receptor activation and binding potency, demonstrating that even on the same ring system, the location of a substituent can be a determining factor for biological activity. researchgate.net

The electronic and steric properties of substituents play a crucial role in modulating the biological activity of 2-piperidin-3-yl-1H-benzimidazole derivatives. Electronic effects refer to the influence of a substituent on the electron distribution within the molecule, while steric effects relate to the size and shape of the substituent.

Electronic Effects: Adding electron-withdrawing groups (EWGs) to a nitrogen-containing framework, such as benzimidazole, can potentially enhance its biological effectiveness. researchgate.net In the context of dipeptidyl peptidase III inhibitors, substituents like 4-trifluoromethylphenyl (an electron-withdrawing group) at position 2 of the benzimidazole core were found to improve the inhibitor's potency. mdpi.com Conversely, electron-donating groups can also be beneficial depending on the specific target interactions required.

Steric Effects: The size and shape of a substituent can influence how well the molecule fits into the binding site of its target protein. Large, bulky groups may cause steric hindrance, preventing optimal binding. On the other hand, a certain degree of bulk might be necessary to occupy a specific pocket in the receptor. For example, SAR analysis of some benzimidazole derivatives indicated that dichloro substitutions enhanced activity, which was attributed to improved hydrophobic interactions and target binding, a phenomenon related to both the steric and electronic properties of the chlorine atoms. researchgate.net

The interplay between electronic and steric effects is complex. In one study, replacing a 4-(N,N-diethylamino)phenyl group with a slightly smaller 4-(N,N-dimethylamino)phenyl group at position 2 of a benzimidazole core led to a significant decrease in inhibitory activity against a specific enzyme. mdpi.com This suggests that the subtle difference in size (steric effect) and possibly electron-donating capacity had a large impact on the molecule's effectiveness.

| Compound Series | Position of Variation | Substituent Type | Effect on Activity | Reference |

| 2-(3-aminopiperidine)-benzimidazoles | Benzimidazole N1 | Various | Modulated hERG activity but often reduced CNS exposure | researchgate.net, nih.gov |

| Benzimidazole Derivatives | Benzimidazole C5/C6 | Lipophilic groups | Enhanced PPARγ activation | researchgate.net |

| DPP III Inhibitors | Benzimidazole C2 | Electron-withdrawing (e.g., 4-trifluoromethylphenyl) | Improved inhibitor potency | mdpi.com |

| Anti-allergic agents | Benzimidazole ring | Dichloro substitutions | Enhanced activity via hydrophobic interactions | researchgate.net |

Conformational Analysis and its Influence on Molecular Recognition and Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis examines the different spatial arrangements of atoms that a molecule can adopt and their relative energies. For a molecule to bind effectively to its biological target, it must adopt a specific conformation that is complementary to the binding site.

The piperidine (B6355638) ring in 2-piperidin-3-yl-1H-benzimidazole is not planar and can exist in different conformations, typically chair forms. The orientation of the benzimidazole group (at position 3) can be either axial (pointing up or down relative to the plane of the ring) or equatorial (pointing out from the side of the ring). The preferred conformation can significantly influence how the molecule interacts with its target.

A conformational study on structurally related 2-substituted piperazines found that an axial conformation was generally preferred. nih.gov This axial orientation placed key nitrogen atoms in a specific spatial arrangement that was found to be crucial for binding to the α7 nicotinic acetylcholine receptor. nih.gov For some compounds, this axial preference was further stabilized by intramolecular hydrogen bonds. nih.gov This highlights how a molecule's preferred conformation directly impacts its ability to engage in the necessary interactions for biological activity.

Computational methods, such as ab initio and Density Functional Theory (DFT), are often used to predict the stable conformations of molecules. nih.gov These analyses can reveal conformational rigidities or flexibilities that may explain differences in binding affinities among closely related compounds, as seen in the case of positional isomers of bis-pyridyl-benzimidazoles. nih.gov Understanding the conformational preferences of 2-piperidin-3-yl-1H-benzimidazole derivatives is therefore essential for designing molecules that can readily adopt the bioactive conformation required for strong and selective target binding.

Design Principles for Optimized Analogs of 2-piperidin-3-yl-1H-benzimidazole Hydrate (B1144303) in Lead Optimization

Lead optimization is the process of modifying a biologically active lead compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. The design of optimized analogs of 2-piperidin-3-yl-1H-benzimidazole hydrate follows several key principles derived from SAR studies.

Modulation of Physicochemical Properties: A primary strategy involves fine-tuning physicochemical parameters like pKa (acidity) and LogP (lipophilicity). In the development of H₁-antihistamines, the pKa and/or LogP of benzimidazole analogs were deliberately reduced. nih.gov This was achieved by attaching polar substituents to the piperidine nitrogen or by incorporating other heteroatoms (like oxygen or sulfur) into the piperidine ring itself, converting it to a morpholine (B109124) or thiomorpholine (B91149) ring. nih.gov These changes led to compounds with improved selectivity and better CNS profiles. nih.gov

Targeting Specific Interactions: Analogs are designed to enhance interactions with the target receptor. This can involve adding functional groups that can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds. For example, in designing dipeptidyl peptidase III (DPP III) inhibitors, it was found that an imidazolinyl group at position 5(6) of the benzimidazole core was more effective than an amidine or tetrahydropyrimidine group, indicating a specific structural requirement for optimal inhibition. mdpi.com

Improving Selectivity and Reducing Off-Target Effects: A major goal of lead optimization is to increase selectivity for the desired target while minimizing activity at other targets, particularly those associated with adverse effects like the hERG channel. Manipulation of the N1 substituent on the benzimidazole ring was identified as a viable strategy to modulate hERG activity, even though it sometimes compromised CNS exposure. nih.gov This represents a classic optimization challenge of balancing competing properties.

Bioisosteric Replacement: This principle involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties (a bioisostere) to improve the compound's characteristics. Replacing the piperidine ring with morpholine or thiomorpholine is an example of bioisosteric replacement aimed at modulating polarity and metabolic stability. nih.gov

| Optimization Goal | Design Principle | Structural Modification Example | Outcome | Reference |

| Improve Selectivity & CNS Profile | Reduce pKa / LogP | Incorporation of heteroatoms into the piperidine ring (e.g., creating morpholine analogs) | Improved selectivity and CNS profiles | nih.gov |

| Enhance Potency | Target Specific Interactions | Variation of substituent at position 5(6) of the benzimidazole core | 2-imidazolinyl group found to be most effective for DPP III inhibition | mdpi.com |

| Reduce hERG Activity | Modulate Off-Target Effects | Manipulation of the benzimidazole N1 substituent | Modulated hERG activity | nih.gov |

Relationship between Physicochemical Parameters (e.g., pKa, LogP) and Biological Profiles

pKa: The pKa value determines the extent to which a molecule is ionized at a given pH. The ionization state of a drug is critical for its solubility, permeability, and binding to its target. For instance, the basic nitrogen atoms in the piperidine and benzimidazole rings will be protonated to varying degrees at physiological pH (around 7.4). This charge can be crucial for forming ionic interactions with acidic amino acid residues in the target's binding site. The strategy of reducing the pKa in the H₁-antihistamine series was aimed at optimizing these interactions and improving selectivity. nih.gov

The careful balance of LogP and pKa is essential. A drug must have sufficient lipophilicity to cross membranes but also enough polarity to be soluble in aqueous environments like blood plasma. SAR studies often reveal a specific range of LogP and pKa values that correlate with optimal biological activity and a favorable pharmacokinetic profile for a given series of compounds. researchgate.netnih.gov

Investigation of Biological Activity and Molecular Mechanisms of 2 Piperidin 3 Yl 1h Benzimidazole Hydrate

In Vitro Cellular and Biochemical Assays for Target Engagement and Pathway Modulation

In vitro studies are crucial for elucidating the mechanisms of action of novel chemical entities. For 2-piperidin-3-yl-1H-benzimidazole and its analogues, a range of cellular and biochemical assays have been employed to determine their target engagement and effects on various biological pathways.

The benzimidazole (B57391) scaffold is a common feature in many enzyme inhibitors. Derivatives of 2-piperidin-3-yl-1H-benzimidazole have been investigated for their potential to modulate the activity of several key enzymes.

Cholinesterases: Certain benzimidazole-based hybrids incorporating a piperidine (B6355638) moiety have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmission. While direct studies on 2-piperidin-3-yl-1H-benzimidazole hydrate (B1144303) are not extensively documented, related structures show promise in this area.

α-Glucosidase: Inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Several benzimidazole derivatives have been identified as potent inhibitors of this enzyme. For instance, some synthesized benzimidazole compounds have shown significant inhibition of yeast and rat intestinal α-glucosidase, with IC50 values in the micromolar range nih.gov. One particular derivative exhibited an IC50 value of 99.4 µM for intestinal α-glucosidase inhibition nih.gov. These findings suggest that the 2-piperidin-3-yl-1H-benzimidazole scaffold could be a valuable template for designing new α-glucosidase inhibitors.

Cyclooxygenase (COX): Benzimidazole derivatives are recognized for their anti-inflammatory properties, which are often attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov While specific data on 2-piperidin-3-yl-1H-benzimidazole hydrate is not available, the broader class of benzimidazoles has shown significant COX inhibitory activity. nih.gov

Table 1: Enzyme Inhibition by Benzimidazole Derivatives

| Enzyme | Compound Type | Observed Effect |

|---|---|---|

| Acetylcholinesterase (AChE) | Benzimidazole-piperidine hybrids | Inhibition |

| Butyrylcholinesterase (BChE) | Benzimidazole-piperidine hybrids | Inhibition |

| α-Glucosidase | Substituted benzimidazoles | Potent Inhibition (IC50 values in µM range) nih.gov |

The interaction of small molecules with specific receptors is a cornerstone of modern pharmacology. The 2-piperidin-3-yl-1H-benzimidazole scaffold has been explored for its affinity to various receptors.

Histamine H1 Receptor: A series of 2-(3-aminopiperidine)-benzimidazoles have been identified as selective H1-antihistamines. These compounds have been investigated for their potential as sedative hypnotics, indicating their ability to penetrate the central nervous system. nih.gov

Dopamine and Serotonin Receptors: Benzimidazole derivatives have shown affinity for dopamine (D1 and D2) and serotonin (5-HT1A) receptors. omicsonline.org For example, certain 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzimidazoles have demonstrated high affinity for the D2 dopamine receptor, with the interaction involving both the orthosteric binding site and an extended binding pocket. scispace.com

Table 2: Receptor Binding Affinity of Benzimidazole Derivatives

| Receptor | Compound Class | Key Findings |

|---|---|---|

| Histamine H1 | 2-(3-aminopiperidine)-benzimidazoles | Selective antagonism, CNS penetration nih.gov |

| Dopamine D2 | 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzimidazoles | High affinity, interaction with multiple binding sites scispace.com |

Cell-based assays provide valuable insights into the functional consequences of molecular interactions within a cellular context.

Anti-proliferative Effects: The anti-proliferative activity of benzimidazole derivatives has been a significant area of research. A study on novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, close structural analogues of the subject compound, revealed significant inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov One compound, in particular, exhibited potent inhibition with IC50 values of 0.86 μM for NO and 1.87 μM for TNF-α production. nih.gov Furthermore, Western blot analysis indicated that this compound could restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB, key components of the inflammatory signaling pathway. nih.gov Other studies have also highlighted the anti-proliferative effects of benzimidazole hydrazones against various cancer cell lines.

Oxidative stress is implicated in the pathogenesis of numerous diseases. The antioxidant potential of benzimidazole derivatives has been widely investigated.

Free Radical Scavenging: Various studies have demonstrated the ability of benzimidazole derivatives to scavenge free radicals. researchgate.netnih.gov The antioxidant activity is often attributed to the hydrogen-donating ability of the benzimidazole nucleus.

Inhibition of Lipid Peroxidation: Some benzimidazole derivatives have shown inhibitory activity against lipid peroxidation, a key process in oxidative cell damage. nih.gov In one study, a series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives exhibited lipid peroxidation inhibitory activity ranging from 15-57%. nih.gov

In Vivo Preclinical Models and Pharmacological Research in Non-Human Organisms

In vivo studies in animal models are essential for evaluating the pharmacological efficacy and potential therapeutic applications of a compound.

Analgesic Effects: The analgesic properties of benzimidazole derivatives have been demonstrated in various rodent models. For instance, in an acetic acid-induced writhing test in mice, some synthesized benzimidazole derivatives showed significant peripheral analgesic effects, with writhing inhibition values comparable to the standard drug aceclofenac. banglajol.info At a dose of 50 mg/kg, two compounds exhibited 79.66% and 83.05% inhibition of writhing. banglajol.info In a central analgesic model (tail-flick test), these compounds also demonstrated an increase in tail-flicking time, comparable to morphine. banglajol.info

Antihypertensive Effects: The benzimidazole scaffold is a key component of several clinically used antihypertensive drugs, such as candesartan and telmisartan. ntnu.nonih.gov Studies in spontaneously hypertensive rats (SHRs) have shown that novel fluorophenyl benzimidazole derivatives can significantly decrease systolic, diastolic, and mean arterial blood pressure following oral administration. nih.gov These effects are often attributed to the blockade of angiotensin II type 1 (AT1) receptors. ntnu.no

Table 3: In Vivo Pharmacological Effects of Benzimidazole Derivatives in Rodent Models

| Pharmacological Effect | Animal Model | Key Findings |

|---|---|---|

| Peripheral Analgesia | Acetic acid-induced writhing in mice | Significant writhing inhibition (up to 83.05% at 50 mg/kg) banglajol.info |

| Central Analgesia | Tail-flick test in mice | Increased tail-flicking time, comparable to morphine banglajol.info |

Investigation of Pharmacokinetic Properties (ADME) in Preclinical Species

Detailed pharmacokinetic data specifically for this compound are not extensively available in publicly accessible literature. However, general characteristics of the benzimidazole chemical class in preclinical species can provide an informative framework.

Benzimidazole derivatives are typically characterized by complex and multicompartment pharmacokinetic models. nih.gov As a class, they often undergo significant first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites. nih.gov This metabolic profile contributes to a generally low and variable oral bioavailability, which has been reported to range from as low as 2% to as high as 60% for different compounds within this family. nih.gov

The absorption of benzimidazoles from the gastrointestinal tract is influenced by factors such as the specific chemical structure and the animal species being studied. researchgate.net Many benzimidazole compounds have limited water solubility, which means their dissolution in enteric fluids is a critical rate-limiting step for absorption. msdvetmanual.com In ruminants, for example, dissolution is enhanced in the low pH environment of the abomasum. msdvetmanual.com The pharmacokinetic profile for benzimidazoles is often linear at lower doses, but this linearity can be lost at higher concentrations. nih.gov

Research into structurally related benzimidazole derivatives has focused on modifying the chemical scaffold to improve pharmacokinetic properties like bioavailability for oral administration. nih.gov These studies underscore the importance of optimizing the absorption and metabolism characteristics for developing viable drug candidates from the benzimidazole class.

Table 1: General Pharmacokinetic Properties of Benzimidazole Derivatives in Preclinical Species

| Property | General Observation | Reference |

|---|---|---|

| Absorption | Low and variable oral bioavailability (2-60%). nih.gov Limited by poor water solubility. msdvetmanual.com | nih.govmsdvetmanual.com |

| Distribution | Can bind to proteins and cellular elements in the blood. nih.gov | nih.gov |